An In-depth Technical Guide to the Chemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its precursor, 2-tert-butyl-4-methylphenol, and discusses the properties and potential biological activities of structurally related nitrated phenols to provide a comparative context.
Chemical and Physical Properties
2-tert-butyl-4-methyl-6-nitrophenol is an organic compound featuring a phenol ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position. These substitutions influence its steric and electronic properties, making it a subject of interest for synthesis and potential applications.
Table 1: Physicochemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol and its Precursor
| Property | 2-Tert-butyl-4-methyl-6-nitrophenol | 2-Tert-butyl-4-methylphenol (Precursor) |
| CAS Number | 70444-48-3[1] | 2409-55-4[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₅NO₃[1] | C₁₁H₁₆O[4][5] |
| Molecular Weight | 209.24 g/mol | 164.25 g/mol [3] |
| Appearance | Not specified in available literature | White to yellow-beige crystalline mass[2][6] |
| Melting Point | Data not available | 50-52 °C[3][8] |
| Boiling Point | Data not available | 237-244 °C[2][3][8] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Sparingly soluble in water, soluble in organic solvents.[4][6] |
| Flash Point | Data not available | 100 °C[3] |
Spectral Data
Table 2: Spectral Data for 2-Tert-butyl-4-methylphenol (Precursor)
| Technique | Data | Source |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methyl, and tert-butyl protons. | ChemicalBook[7] |
| ¹³C NMR | Spectra available. | PubChem[5] |
| IR | Spectra available, showing characteristic O-H and C-H stretching frequencies. | PubChem[5] |
| Mass Spectrometry | Data available. | PubChem[5] |
Experimental Protocols
Synthesis of 2-Tert-butyl-4-methyl-6-nitrophenol
A specific, detailed experimental protocol for the synthesis of 2-tert-butyl-4-methyl-6-nitrophenol is not explicitly documented in readily available literature. However, a plausible synthetic route involves the nitration of its precursor, 2-tert-butyl-4-methylphenol. The following is a proposed methodology based on general procedures for the nitration of substituted phenols.[9][10][11]
Objective: To synthesize 2-tert-butyl-4-methyl-6-nitrophenol by the nitration of 2-tert-butyl-4-methylphenol.
Materials:
-
2-tert-butyl-4-methylphenol
-
tert-Butyl nitrite
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 2-tert-butyl-4-methylphenol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add tert-butyl nitrite to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-tert-butyl-4-methyl-6-nitrophenol.
DOT Script for Synthesis Workflow:
Caption: Synthesis workflow for 2-tert-butyl-4-methyl-6-nitrophenol.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway interactions of 2-tert-butyl-4-methyl-6-nitrophenol are scarce. However, the biological activities of structurally similar phenolic compounds, particularly antioxidants and their nitrated derivatives, have been studied.
Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group.[12] The introduction of a nitro group, an electron-withdrawing group, can modulate the antioxidant capacity and may introduce other biological activities. For instance, some nitrated phenols have been investigated for their cytotoxic effects.
Studies on related compounds such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) have shown antioxidant activity.[13] Conversely, some nitrophenols are known to have toxic effects. For example, 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been studied for its percutaneous absorption and disposition.[14][15] The biological activity of 2-tert-butyl-4-methyl-6-nitrophenol is likely to be a complex interplay of the antioxidant potential of the phenolic backbone and the cytotoxic or other effects induced by the nitro group. Further research is required to elucidate the specific biological profile of this compound.
DOT Script for Potential Biological Activities:
Caption: Inferred potential biological activities of 2-tert-butyl-4-methyl-6-nitrophenol.
Safety Information
Specific safety data for 2-tert-butyl-4-methyl-6-nitrophenol is not detailed in available safety data sheets. However, based on the precursor and related compounds, it should be handled with care in a laboratory setting. The precursor, 2-tert-butyl-4-methylphenol, is described as a poison by intraperitoneal and intravenous routes and moderately toxic by ingestion and skin contact.[2] It is also a severe skin and eye irritant.[2] Nitrated phenols, in general, should be handled with caution as they can be toxic. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.
Conclusion
2-tert-butyl-4-methyl-6-nitrophenol is a substituted nitrophenol with potential for further investigation in medicinal chemistry and material science. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide provides a foundational understanding based on its chemical structure and the known properties of its precursor and other related compounds. The proposed synthesis protocol offers a starting point for its preparation, which would enable further characterization and evaluation of its biological activities. Future research is essential to fully elucidate the chemical and biological profile of this compound.
References
- 1. 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-tert-Butyl-4-methylphenol | 2409-55-4 [chemicalbook.com]
- 3. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2-tert-Butyl-4-methylphenol(2409-55-4) 1H NMR [m.chemicalbook.com]
- 8. 2-tert-ブチル-4-メチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]
- 11. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 12. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
